molecular formula C12H15ClN2O2 B12996167 5-Chloro-2-methyl-6-(piperidin-1-yl)nicotinic acid

5-Chloro-2-methyl-6-(piperidin-1-yl)nicotinic acid

Cat. No.: B12996167
M. Wt: 254.71 g/mol
InChI Key: JHPKXGOXACAHEB-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-6-(piperidin-1-yl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 2nd position, and a piperidin-1-yl group at the 6th position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-6-(piperidin-1-yl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methyl nicotinic acid and piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium or copper.

    Reaction Steps: The piperidine is introduced to the 5-chloro-2-methyl nicotinic acid through a substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-6-(piperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Chloro-2-methyl-6-(piperidin-1-yl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-6-(piperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: 2-Pyridinecarboxylic acid, known for its role in metal chelation.

    Nicotinic Acid:

    Isonicotinic Acid: 4-Pyridinecarboxylic acid, used in the synthesis of isoniazid, an anti-tuberculosis drug.

Uniqueness

5-Chloro-2-methyl-6-(piperidin-1-yl)nicotinic acid is unique due to the presence of the piperidin-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinic acids and contributes to its specific applications and effects.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

5-chloro-2-methyl-6-piperidin-1-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C12H15ClN2O2/c1-8-9(12(16)17)7-10(13)11(14-8)15-5-3-2-4-6-15/h7H,2-6H2,1H3,(H,16,17)

InChI Key

JHPKXGOXACAHEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)O)Cl)N2CCCCC2

Origin of Product

United States

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